(Oxiran-2-ylmethyl)bis(propan-2-yl)amine
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Overview
Description
(Oxiran-2-ylmethyl)bis(propan-2-yl)amine is a chemical compound with the molecular formula C9H19NO. It is known for its unique structure, which includes an oxirane (epoxide) ring and an amine group. This compound is a colorless liquid that is volatile and soluble in many organic solvents such as ether and methanol . It is commonly used as an intermediate in organic synthesis for the production of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxiran-2-ylmethyl)bis(propan-2-yl)amine typically involves the reaction of an epoxide with an amine. One common method is the reaction of epichlorohydrin with diisopropylamine under basic conditions. The reaction proceeds through the nucleophilic attack of the amine on the epoxide ring, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
(Oxiran-2-ylmethyl)bis(propan-2-yl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while nucleophilic substitution can produce various substituted amines or alcohols.
Scientific Research Applications
(Oxiran-2-ylmethyl)bis(propan-2-yl)amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be employed in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of (Oxiran-2-ylmethyl)bis(propan-2-yl)amine involves its reactivity with various biological and chemical targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles such as amino acids in proteins, leading to modifications that can alter protein function. This reactivity makes it a valuable tool in studying enzyme mechanisms and designing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Bis(2-methylpropyl)[(oxiran-2-yl)methyl]amine: This compound has a similar structure but with different alkyl groups attached to the amine.
N,N-bis(oxiran-2-ylmethyl)propan-2-amine: This compound contains two oxirane rings, making it more reactive than (Oxiran-2-ylmethyl)bis(propan-2-yl)amine.
Uniqueness
This compound is unique due to its specific combination of an oxirane ring and an amine group, which imparts distinct reactivity and versatility. This makes it particularly useful in organic synthesis and various scientific research applications.
Properties
IUPAC Name |
N-(oxiran-2-ylmethyl)-N-propan-2-ylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(2)10(8(3)4)5-9-6-11-9/h7-9H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNRBRVURLVXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CO1)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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